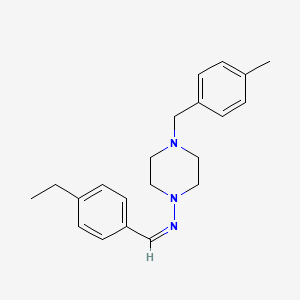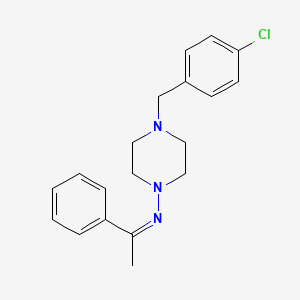
N-(2,4-dichlorobenzylidene)-4-phenyl-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzylidene)-4-phenyl-1-piperazinamine, commonly referred to as DBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBP belongs to the class of piperazine derivatives and has been synthesized using various methods.
科学的研究の応用
DBP has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. DBP has also been studied for its potential use as an antidepressant, anxiolytic, and antipsychotic agent.
作用機序
The mechanism of action of DBP is not fully understood. However, studies have shown that DBP acts as an inhibitor of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. DBP has also been shown to interact with various receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
DBP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. DBP has also been shown to have antioxidant properties and to increase the levels of glutathione, an important antioxidant in the body.
実験室実験の利点と制限
DBP has several advantages for lab experiments. It is easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, DBP also has several limitations. It is relatively unstable and can degrade over time, making it difficult to store. DBP also has low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for DBP research. One potential area of research is the development of new DBP derivatives with improved stability and solubility. Another area of research is the investigation of the potential use of DBP as a treatment for various neurological and psychiatric disorders. Finally, future research could focus on the development of new methods for synthesizing DBP and other piperazine derivatives.
Conclusion:
In conclusion, DBP is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties, and to interact with various receptors in the brain. DBP has several advantages for lab experiments, but also has limitations that need to be addressed. Future research could focus on the development of new DBP derivatives, investigation of its potential use in treating neurological and psychiatric disorders, and the development of new synthesis methods.
合成法
DBP can be synthesized using various methods, including the reaction of 2,4-dichlorobenzaldehyde and 4-phenyl-1-piperazinecarboxamide in the presence of a base. The reaction results in the formation of DBP as a yellow crystalline solid with a melting point of 215-217°C.
特性
IUPAC Name |
(Z)-1-(2,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3/c18-15-7-6-14(17(19)12-15)13-20-22-10-8-21(9-11-22)16-4-2-1-3-5-16/h1-7,12-13H,8-11H2/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEDFOONJQVRBD-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(2,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5911874.png)
![N'-(4-ethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911881.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911886.png)
![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5911896.png)
![N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911901.png)
![4-tert-butyl-N'-[1-methyl-2-(5-nitro-2H-tetrazol-2-yl)ethylidene]benzohydrazide](/img/structure/B5911906.png)




![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)


